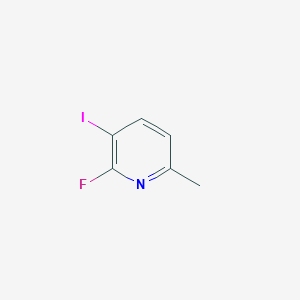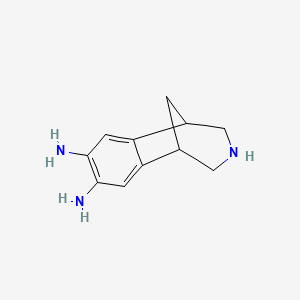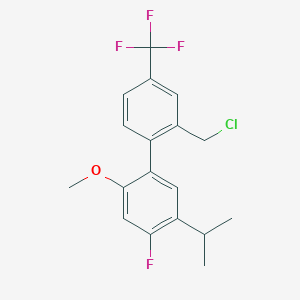
cis-2-Methylcyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Methylcyclopentanol: is an organic compound with the molecular formula C6H12O . It is a stereoisomer of 2-methylcyclopentanol, characterized by the specific spatial arrangement of its atoms. The compound is part of the cycloalkanol family, which consists of cycloalkane rings with an alcohol functional group attached. The “cis” configuration indicates that the substituents are on the same side of the cyclopentane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydration of 2-Methylcyclopentene: One common method to synthesize cis-2-Methylcyclopentanol is through the acid-catalyzed hydration of 2-methylcyclopentene. This reaction typically involves the use of sulfuric acid (H2SO4) as a catalyst and water (H2O) as the reactant.
Reduction of 2-Methylcyclopentanone: Another method involves the reduction of 2-methylcyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-methylcyclopentanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-2-Methylcyclopentanol can undergo oxidation reactions to form 2-methylcyclopentanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-methylcyclopentane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2-Methylcyclopentanone
Reduction: 2-Methylcyclopentane
Substitution: 2-Methylcyclopentyl chloride (when using SOCl2)
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-2-Methylcyclopentanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fragrances.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving alcohols. It helps in understanding the mechanisms of alcohol dehydrogenases and other related enzymes.
Medicine: The compound is investigated for its potential use in drug development. Its derivatives are explored for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: this compound is utilized in the production of specialty chemicals and as a solvent in various industrial processes. It is also used in the formulation of certain types of coatings and adhesives.
Wirkmechanismus
The mechanism of action of cis-2-Methylcyclopentanol involves its interaction with specific molecular targets, such as enzymes and receptors. In enzymatic reactions, the hydroxyl group of the compound can undergo oxidation or reduction, leading to the formation of different products. The compound’s effects are mediated through its ability to participate in hydrogen bonding and other intermolecular interactions, influencing the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
trans-2-Methylcyclopentanol: The trans isomer of 2-methylcyclopentanol, where the substituents are on opposite sides of the cyclopentane ring.
2-Methylcyclopentanone: The ketone derivative of 2-methylcyclopentanol, formed through oxidation.
2-Methylcyclopentane: The fully reduced form of 2-methylcyclopentanol, lacking the hydroxyl group.
Uniqueness: cis-2-Methylcyclopentanol is unique due to its specific stereochemistry, which influences its physical and chemical properties. The cis configuration can lead to different reactivity and interaction patterns compared to its trans isomer and other related compounds. This uniqueness makes it valuable in stereoselective synthesis and in studying stereochemical effects in chemical reactions.
Eigenschaften
CAS-Nummer |
25144-05-2 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(1S,2R)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
BVIJQMCYYASIFP-RITPCOANSA-N |
SMILES |
CC1CCCC1O |
Isomerische SMILES |
C[C@@H]1CCC[C@@H]1O |
Kanonische SMILES |
CC1CCCC1O |
| 25144-04-1 25144-05-2 |
|
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of cis-2-methylcyclopentanol influence its reactivity with aminosulfur trifluorides?
A1: Research by [] investigated the reaction of various cyclic alcohols, including cis-2-methylcyclopentanol, with aminosulfur trifluorides. The study demonstrated that this reaction, which replaces the hydroxy group with fluorine, proceeds primarily with inversion of configuration via an SN1-like pathway []. This means that the fluorine atom predominantly occupies the opposite spatial position compared to the original hydroxyl group in the product. This information is crucial for predicting the stereochemistry of fluorination reactions using aminosulfur trifluorides.
Q2: Are there alternative synthesis methods for obtaining enantiomerically pure this compound?
A2: Yes, besides traditional chemical synthesis, [] explores the use of lipase-mediated resolution to obtain enantiomerically pure (1-S) and (1-R) cis-2-methylcyclopentanol. This enzymatic approach offers a potentially milder and more environmentally friendly alternative to traditional chemical resolutions.
Q3: How does the reaction of this compound with aminosulfur trifluorides compare to its solvolysis reactions?
A3: Interestingly, the reaction of cis-2-methylcyclopentanol with aminosulfur trifluorides shows similarities to its solvolysis reactions. [] observed that the product stereochemistry and the formation of alkene byproducts were comparable to those observed during the solvolysis of cyclopentyl tosylates in methanol. This suggests a commonality in the reaction mechanisms and carbocation intermediates involved in both processes. This parallel provides valuable insights for understanding the reactivity of cis-2-methylcyclopentanol in different chemical environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)

![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)





